molecular formula C40H30O23 B1263055 hyemaloside C

hyemaloside C

Cat. No. B1263055
M. Wt: 878.6 g/mol
InChI Key: BIUWKTLZFMHRQE-RYQQTUIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyemaloside C is a beta-D-glucoside compound having a a hexahydroxydiphenoyl (HHDP) group bridging over positions 4 and 6, galloyl groups at positions 2 and 3 and a 4-hydroxyphenyl substituent at the 1-position. Isolated from Eugenia hyemalis, it exhibits inhibitory activity against HIV-1. It has a role as a metabolite and an EC 3.1.26.13 (retroviral ribonuclease H) inhibitor. It is a beta-D-glucoside and a gallate ester. It derives from a hydroquinone O-beta-D-glucopyranoside.

Scientific Research Applications

HIV-1 RNase H Inhibition

Hyemaloside C, along with other compounds isolated from the evergreen tree Eugenia hyemalis, has been studied for its potential in inhibiting HIV-1 RNase H. Although hyemaloside C showed some level of inhibition in vitro, it did not prevent the cytopathic effect of HIV-1 infection in human T-cell lines at high doses (Bokesch et al., 2008).

Antiproliferative Effects in Cancer Research

In the context of cancer research, extracts from Equisetum hyemale, which might contain hyemaloside C, have been investigated for their anti-proliferative effects. Studies have shown that these extracts can induce cell cycle arrest and apoptosis in murine leukemia cells, suggesting a potential therapeutic application in cancer treatment (Li et al., 2012).

Antioxidant and Antimicrobial Activity

Equisetum hyemale extracts, potentially including hyemaloside C, have demonstrated antioxidant and antimicrobial activities. These properties suggest potential applications in treating infectious diseases and inflammation, as well as in the development of new therapeutic products (de Queiroz et al., 2015).

properties

Product Name

hyemaloside C

Molecular Formula

C40H30O23

Molecular Weight

878.6 g/mol

IUPAC Name

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-13-(4-hydroxyphenoxy)-8,18-dioxo-12-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C40H30O23/c41-14-1-3-15(4-2-14)59-40-35(63-37(55)13-7-20(44)28(49)21(45)8-13)34(62-36(54)12-5-18(42)27(48)19(43)6-12)33-24(60-40)11-58-38(56)16-9-22(46)29(50)31(52)25(16)26-17(39(57)61-33)10-23(47)30(51)32(26)53/h1-10,24,33-35,40-53H,11H2/t24-,33-,34+,35-,40-/m1/s1

InChI Key

BIUWKTLZFMHRQE-RYQQTUIDSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

synonyms

hyemaloside C

Origin of Product

United States

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